12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene
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Overview
Description
“12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7210^{2,7}]dodeca-2(7),3,5-triene” is a complex organic compound that features multiple functional groups, including an imidazole ring, a benzoyl group, and a triazatricyclo structure
Mechanism of Action
Imidazole and its Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Target of Action
The primary targets of imidazole derivatives can vary widely depending on the specific compound and its structure. Some imidazole derivatives target enzymes or receptors involved in various biochemical pathways .
Mode of Action
The mode of action of imidazole derivatives can also vary. Some may inhibit the function of their target, while others may enhance it .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some may inhibit the synthesis of certain proteins or nucleic acids, while others may alter signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely depending on the specific compound and its structure .
Result of Action
The molecular and cellular effects of imidazole derivatives can include changes in gene expression, alterations in cellular metabolism, or cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole derivative, followed by the introduction of the benzoyl group through acylation reactions. The final step involves the formation of the triazatricyclo structure through cyclization reactions under specific conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring or benzoyl group.
Reduction: Reduction reactions can occur, potentially affecting the triazatricyclo structure.
Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the benzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The imidazole ring is particularly known for its biological activity.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar imidazole structures.
Triazole Compounds: Molecules featuring triazole rings.
Cycloalkane Derivatives: Compounds with similar tricyclic structures.
Uniqueness
What sets “12-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene” apart is its combination of multiple functional groups and complex ring structures, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(15-3-1-14(2-4-15)11-24-8-7-21-13-24)25-16-5-6-19(25)17-10-22-12-23-18(17)9-16/h1-4,7-8,10,12-13,16,19H,5-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPORTJXNVIMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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